

Characterization techniques for antimony trisulfide thin films

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antimony Trisulfide

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A Comprehensive Guide to Characterization Techniques for **Antimony Trisulfide** (Sb₂S₃) Thin Films

Antimony trisulfide (Sb₂S₃) has emerged as a promising material for a variety of optoelectronic applications, including solar cells, photodetectors, and thermoelectric devices, owing to its suitable band gap, high absorption coefficient, and earth-abundant constituent elements.[1] A thorough characterization of Sb₂S₃ thin films is crucial for understanding their physical properties and optimizing device performance. This guide provides a comparative overview of the key techniques used to analyze the structural, morphological, optical, and electrical properties of Sb₂S₃ thin films, complete with experimental data and protocols for researchers, scientists, and professionals in drug development who may utilize thin-film technologies.

Structural Characterization

The crystalline structure of Sb₂S₃ thin films, which can range from amorphous to polycrystalline, significantly influences their electronic and optical properties.[2] X-ray diffraction (XRD) is the primary technique for this analysis.

X-ray Diffraction (XRD)

XRD is used to identify the crystal structure, phase purity, crystallite size, and preferred orientation of Sb₂S₃ thin films. As-deposited films are often amorphous, while thermal annealing can induce a transition to a polycrystalline orthorhombic structure.[2][3]

Experimental Protocol: A thin-film X-ray diffractometer with CuK α radiation ($\lambda = 1.5418 \text{ \AA}$) is typically used. The diffraction pattern is recorded in the 2θ range of 10° to 60° .^[4] The crystallite size can be estimated from the full width at half maximum (FWHM) of the diffraction peaks using the Scherrer equation.

Comparative Data:

Deposition/Annealing Condition	Crystalline Structure	Crystallite Size (nm)	Preferred Orientation	Reference
As-deposited (Room Temperature)	Amorphous	-	-	^[2]
Annealed at 573 K	Polycrystalline (Orthorhombic)	-	(320)	^[2]
Annealed at 300 °C in N ₂ /S	Polycrystalline (Orthorhombic)	-	(130)	^{[5][6]}
Substrate temperature 498 K	Polycrystalline (Orthorhombic)	10 - 40	-	

Morphological Characterization

The surface morphology, including grain size and roughness, plays a critical role in device performance by affecting charge transport and interface properties. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are the standard techniques for morphological analysis.

Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the surface topography, allowing for the visualization of grain size, shape, and film uniformity.^{[7][8]}

Experimental Protocol: The Sb₂S₃ thin film sample is mounted on a sample holder, and the surface is imaged using a focused beam of electrons. An accelerating voltage of around 7 kV is common.^[9] Energy-dispersive X-ray spectroscopy (EDX or EDS), often coupled with SEM, can provide elemental composition analysis.^[10]

Atomic Force Microscopy (AFM)

AFM is used to obtain three-dimensional surface profiles and quantitative measurements of surface roughness.^{[11][12]}

Experimental Protocol: AFM operates by scanning a sharp tip over the sample surface. The analysis is typically performed in non-contact mode to avoid damaging the film surface.^[3]

Comparative Data:

Deposition/Annealing Condition	Technique	Grain Size	RMS Roughness (nm)	Reference
Annealed at 473 K	AFM	Increases with annealing temperature	12.2	^[2]
Annealed at 573 K	AFM	Increases with annealing temperature	14.3	^[2]
As-deposited	AFM	-	1.38	^[3]
Annealed at 500 K	AFM	-	5.63	^[3]

Optical Characterization

The optical properties of Sb₂S₃ thin films, such as the band gap and absorption coefficient, are fundamental for their use in optoelectronic devices. UV-Vis Spectroscopy and Photoluminescence (PL) are key techniques in this area.

UV-Vis Spectroscopy

This technique is used to measure the absorbance, transmittance, and reflectance of the thin films, from which the absorption coefficient and the optical band gap can be determined.[13][14] The band gap of Sb₂S₃ typically falls in the range of 1.6 to 2.5 eV, depending on the preparation conditions.[2]

Experimental Protocol: The transmission and absorption spectra are recorded using a double-beam spectrophotometer in the wavelength range of 300-900 nm.[15] The optical band gap (E_g) can be estimated from the Tauc plot by extrapolating the linear portion of the $(\alpha h\nu)^2$ versus $h\nu$ plot to $\alpha = 0$, where α is the absorption coefficient and $h\nu$ is the photon energy.[16]

Photoluminescence (PL) Spectroscopy

PL spectroscopy is a sensitive technique for investigating electronic transitions and identifying defect states within the material.[15][17]

Experimental Protocol: The sample is excited with a laser, and the emitted light is collected and analyzed by a spectrophotometer. Measurements are often performed in the wavelength range of 250-500 nm.[17]

Comparative Data:

Deposition/Annealing Condition	Technique	Optical Band Gap (eV)	PL Emission Peaks (eV)	Reference
As-deposited (Room Temperature)	UV-Vis	2.0	-	[2]
Annealed at 473 K	UV-Vis	2.1	-	[2]
Annealed at 573 K	UV-Vis	1.6	-	[2]
Spray Pyrolysis (various molar ratios)	PL	-	~4.16	[17]
450 nm thickness	UV-Vis	1.75	-	[18]

Vibrational and Compositional Analysis

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique used to identify the vibrational modes of the material, which are characteristic of its crystal structure and phase purity.[5][19] For orthorhombic Sb₂S₃, dominant Raman bands are typically observed around 187, 236, 282, and 306 cm⁻¹. [5]

Experimental Protocol: A laser with an excitation wavelength of 633 nm is commonly used to irradiate the sample.[19] The scattered light is then collected and analyzed to obtain the Raman spectrum.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of the film.[1][18]

Experimental Protocol: The sample is irradiated with a monochromatic X-ray source (e.g., Al K α , $h\nu = 1486.6$ eV), and the kinetic energy of the emitted photoelectrons is measured.[9]

Electrical Characterization

Hall Effect Measurements

The Hall effect measurement is a powerful technique for determining the carrier type (n-type or p-type), carrier concentration, and mobility of charge carriers in a semiconductor.[20][21] The van der Pauw method is a common configuration for thin films.[20]

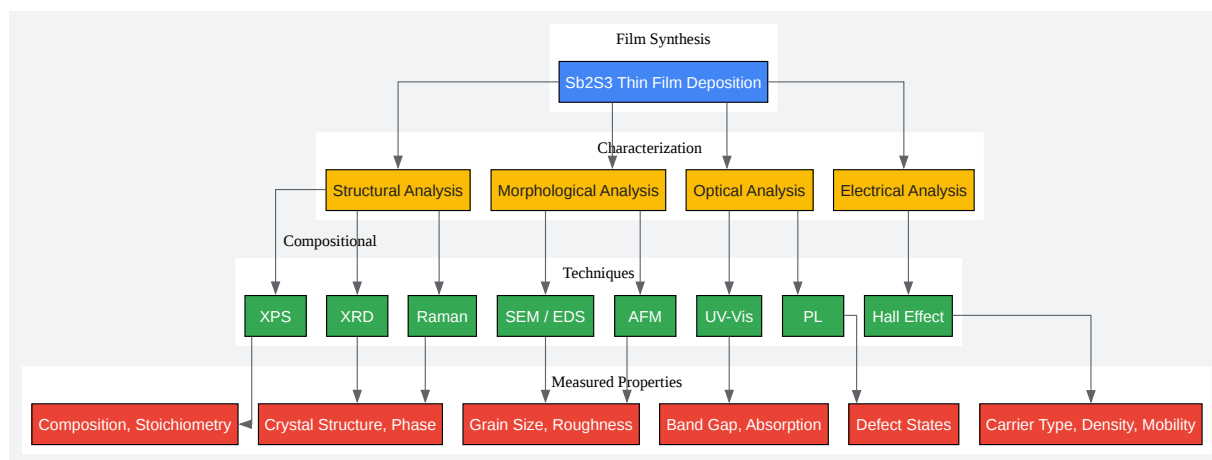
Experimental Protocol: A four-point probe setup is used where a current is passed through two contacts, and the voltage is measured across the other two. A magnetic field is applied perpendicular to the sample. The Hall voltage, which develops transverse to the current flow, is measured. From the Hall voltage, resistivity, and film thickness, the carrier density and mobility can be calculated.[22]

Comparative Data:

Doping/Condition	Technique	Carrier Type	Carrier Concentration (cm ⁻³)	Mobility (cm ² /Vs)
Resistivity (Ω cm)	Reference	---	---	---
Ru-doped (6 at. %)	Hall Effect	n-type	4.59×10^{17}	2.49
Epitaxial film on sapphire	Hall Effect	p-type (hole)	0.5×10^{19}	$\sim 10^2$

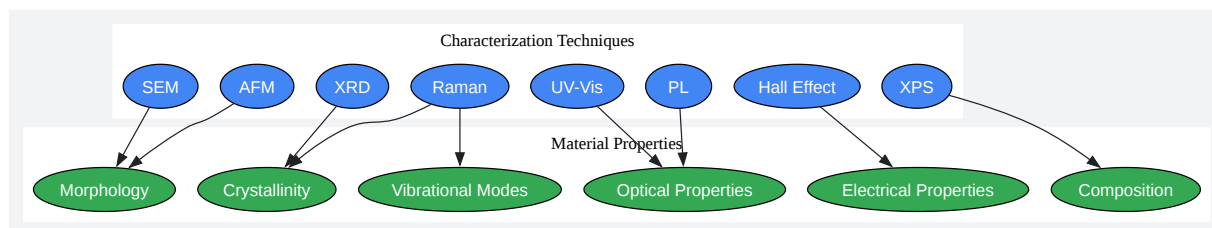
Visualizing the Characterization Workflow

The following diagrams illustrate the logical workflow for characterizing Sb₂S₃ thin films and the relationship between different techniques and the properties they measure.



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Caption: Workflow for Sb₂S₃ thin film characterization.



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Caption: Relationship between techniques and properties.

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- To cite this document: BenchChem. [Characterization techniques for antimony trisulfide thin films]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7820761#characterization-techniques-for-antimony-trisulfide-thin-films]

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